6,8-Dibromo-4-chlorocoumarin
Description
Properties
Molecular Formula |
C9H3Br2ClO2 |
|---|---|
Molecular Weight |
338.38 g/mol |
IUPAC Name |
6,8-dibromo-4-chlorochromen-2-one |
InChI |
InChI=1S/C9H3Br2ClO2/c10-4-1-5-7(12)3-8(13)14-9(5)6(11)2-4/h1-3H |
InChI Key |
MBJRNTALNFBHBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=O)O2)Cl)Br)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 6,8 Dibromo 4 Chlorocoumarin
Electrophilic Aromatic Substitution Reactions
The coumarin (B35378) nucleus is generally considered to be deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the α,β-unsaturated lactone. However, the presence of activating groups or harsh reaction conditions can facilitate such reactions. In the case of 6,8-Dibromo-4-chlorocoumarin, the benzene (B151609) ring is already substituted with two bromine atoms, which are deactivating yet ortho-, para-directing. The existing substitution pattern at positions 6 and 8 significantly influences the regioselectivity of further electrophilic attacks.
Further Halogenation Potential and Site Selectivity
Further halogenation of 6,8-Dibromo-4-chlorocoumarin is a plausible transformation, though it would require forcing conditions due to the deactivating effect of the two existing bromine atoms and the coumarin core. The most likely position for a subsequent electrophilic attack would be the C-5 position, as it is ortho to the C-6 bromine and meta to the C-8 bromine, representing the least sterically hindered and electronically deactivated site available on the aromatic ring.
| Reaction | Reagents | Potential Product | Rationale for Site Selectivity |
| Bromination | Br2, Lewis Acid (e.g., FeBr3) | 4-Chloro-5,6,8-tribromocoumarin | The C-5 position is activated by the ortho-directing bromine at C-6 and is the most accessible remaining position on the aromatic ring. |
| Chlorination | Cl2, Lewis Acid (e.g., AlCl3) | 6,8-Dibromo-4,5-dichlorocoumarin | Similar to bromination, the C-5 position is the most probable site for electrophilic chlorination. |
Nitration and Sulfonation Reactions
Nitration and sulfonation are classic electrophilic aromatic substitution reactions. For 6,8-Dibromo-4-chlorocoumarin, these reactions are expected to be challenging and would likely require vigorous reaction conditions.
The nitration of coumarins typically occurs at the 6-position, and if that is blocked, at the 3- or 8-positions. In this case, with the 6- and 8-positions already brominated, the most probable site for nitration would again be the C-5 position.
| Reaction | Reagents | Potential Product | Notes |
| Nitration | HNO3, H2SO4 | 6,8-Dibromo-4-chloro-5-nitrocoumarin | The reaction would likely require fuming nitric acid and concentrated sulfuric acid, and the yield may be compromised by the deactivating nature of the substrate. |
| Sulfonation | Fuming H2SO4 | 6,8-Dibromo-4-chlorocoumarin-5-sulfonic acid | Sulfonation is a reversible process, and the harsh conditions required could potentially lead to decomposition or other side reactions. |
Nucleophilic Substitution Reactions at the Chlorinated Position (C-4)
The chlorine atom at the C-4 position of the coumarin ring is vinylogous to an acid chloride, making it highly susceptible to nucleophilic substitution. This reactivity is a cornerstone of 4-chlorocoumarin chemistry, allowing for the introduction of a wide array of functional groups.
Reactions with Nitrogen Nucleophiles (Amination)
The reaction of 4-chlorocoumarins with nitrogen nucleophiles is a well-established method for the synthesis of 4-aminocoumarin (B1268506) derivatives. These reactions typically proceed readily, often without the need for a catalyst.
| Nucleophile | General Product | Example Reaction Conditions |
| Primary Amines (R-NH2) | 6,8-Dibromo-4-(alkyl/arylamino)coumarin | Ethanol (B145695), reflux |
| Secondary Amines (R2NH) | 6,8-Dibromo-4-(dialkyl/diaryl/alkylarylamino)coumarin | Dioxane, room temperature or gentle heating |
| Hydrazine (N2H4) | 6,8-Dibromo-4-hydrazinylcoumarin | Isopropanol, reflux |
Reactions with Oxygen Nucleophiles (Hydroxylation, Alkoxylation)
The C-4 chlorine can be displaced by oxygen nucleophiles to yield 4-hydroxycoumarins or 4-alkoxycoumarins. The former are important intermediates in the synthesis of anticoagulants.
| Nucleophile | General Product | Example Reaction Conditions |
| Hydroxide (e.g., NaOH) | 6,8-Dibromo-4-hydroxycoumarin (B8797507) | Aqueous base, followed by acidification |
| Alkoxides (RO-) | 6,8-Dibromo-4-alkoxycoumarin | Corresponding alcohol, often with a base like sodium metal or a non-nucleophilic base. |
| Phenoxides (ArO-) | 6,8-Dibromo-4-phenoxycoumarin | Aprotic polar solvent (e.g., DMF), with a base like K2CO3 |
Reactions with Carbon Nucleophiles (C-C Bond Formation)
Carbon-carbon bond formation at the C-4 position can be achieved using a variety of carbon nucleophiles, including organometallic reagents and stabilized carbanions. These reactions are pivotal for elaborating the carbon skeleton of the coumarin.
| Nucleophile Type | Example Reagent | General Product | Reaction Name/Type |
| Organocuprates | (CH3)2CuLi | 6,8-Dibromo-4-methylcoumarin | Gilman-type coupling |
| Enolates | Ethyl acetoacetate (B1235776) | 6,8-Dibromo-4-(1-ethoxycarbonyl-2-oxopropyl)coumarin | Malonic ester synthesis-type reaction |
| Organozinc | R-ZnBr | 6,8-Dibromo-4-alkyl/arylcoumarin | Negishi coupling (requires a Pd or Ni catalyst) |
| Organoboron | R-B(OH)2 | 6,8-Dibromo-4-alkyl/arylcoumarin | Suzuki coupling (requires a Pd catalyst and base) |
The diverse reactivity of 6,8-Dibromo-4-chlorocoumarin makes it a valuable scaffold in medicinal chemistry and materials science, allowing for the systematic modification of its structure to fine-tune its biological and physical properties.
Cyclization and Annulation Reactions Involving 6,8-Dibromo-4-chlorocoumarin
The coumarin core itself can participate in or serve as a foundation for the construction of more complex, fused heterocyclic systems. These reactions often involve substituents at the C-3 and C-4 positions.
To engage 6,8-Dibromo-4-chlorocoumarin in cyclization reactions, it typically requires prior functionalization. For example, the 4-chloro group can be substituted by various nucleophiles to introduce reactive moieties. A notable transformation is the conversion of 4-chlorocoumarins to pyrazolo[4,3-c]coumarins. This involves the reaction of a precursor like 4-chloro-3-formylcoumarin with hydrazine. ekb.eg Therefore, if 6,8-dibromo-4-chlorocoumarin were first converted to its 3-formyl derivative, subsequent reaction with hydrazines could yield 2-aryl-5,7-dibromo-2H-pyrazolo[4,3-c]chromen-4(1H)-ones.
Similarly, annulation reactions, such as [4+2] cycloadditions, can be employed to build new rings onto the coumarin framework. rsc.org The synthesis of chromeno[4,3-b]quinolin-6-ones from 3-substituted coumarins demonstrates the potential for building complex polycyclic structures. rsc.org The dibromo-substituents at C-6 and C-8 would be carried through these transformations, yielding products with potential for further diversification via the reactions described in section 3.3.1.
The Claisen rearrangement is a powerful wikipedia.orgwikipedia.org-sigmatropic rearrangement for C-C bond formation. wikipedia.orgmasterorganicchemistry.com For this reaction to occur with a coumarin derivative, a precursor containing an allyloxy group is required. In the case of 6,8-Dibromo-4-chlorocoumarin, a synthetic pathway would first involve the conversion of the 4-chloro group to a hydroxyl group, followed by etherification to introduce an allyloxy group at a suitable position, typically on the benzene ring (e.g., at C-7, following its introduction).
Studies on the Claisen rearrangement of 7-allyloxycoumarins bearing bromo-substituents have shown interesting reactivity. niscpr.res.inresearchgate.net When 7-allyloxy-3,6-dibromo-4-methylcoumarin is heated in N,N-dimethylaniline, the allyl group migrates to the C-8 position. niscpr.res.in In cases where the C-8 position is already substituted (e.g., with a bromo or iodo group), the rearrangement can proceed with the expulsion of that substituent. niscpr.res.inresearchgate.net
For a hypothetical 6,8-dibromo-7-allyloxycoumarin derivative, the Claisen rearrangement would be expected to proceed via a cyclic transition state, leading to the migration of the allyl group to an adjacent, available position on the aromatic ring, which in this case would be the C-5 position, yielding a 5-allyl-6,8-dibromo-7-hydroxycoumarin derivative. nih.gov
| Step | Precursor | Reaction | Intermediate/Product |
|---|---|---|---|
| 1 | 6,8-Dibromo-7-hydroxycoumarin | Allylation (e.g., with allyl bromide) | 6,8-Dibromo-7-allyloxycoumarin |
| 2 | 6,8-Dibromo-7-allyloxycoumarin | Thermal Rearrangement ( wikipedia.orgwikipedia.org-sigmatropic shift) | 5-Allyl-6,8-dibromo-7-hydroxycoumarin |
Chelation and Complexation Behavior with Metal Ions
Coumarin derivatives are known to act as chelating agents, binding to various metal ions. nih.govfrontiersin.org Chelation typically occurs through the carbonyl oxygen at C-2 and the oxygen of a hydroxyl group, often at the C-4 or C-7 position. nih.govnih.gov While 6,8-Dibromo-4-chlorocoumarin itself lacks a hydroxyl group for strong bidentate chelation, it can be converted into derivatives that are potent chelators.
For example, hydrolysis of the 4-chloro group would yield 6,8-dibromo-4-hydroxycoumarin. This derivative, existing in tautomeric equilibrium with its keto form, can effectively chelate metal ions between the 4-hydroxy and 2-carbonyl oxygen atoms. researchgate.net The presence of the electron-withdrawing bromine atoms on the benzene ring can modulate the acidity of the hydroxyl group and the electron density on the carbonyl oxygen, thereby influencing the stability and spectroscopic properties of the resulting metal complexes. nih.gov Coumarin-based metal complexes have been studied for various applications, including as catalysts and biologically active agents. nih.govnih.gov
| Metal Ion | Typical Coordination Sites | Potential Application of Complex |
|---|---|---|
| Cu(II) | C4-OH, C2-C=O | Catalysis, Antimicrobial Agent nih.gov |
| Fe(III) | C4-OH, C2-C=O | Antioxidant studies nih.gov |
| Zn(II) | C4-OH, C2-C=O | Fluorescent Sensor, Antimicrobial Agent frontiersin.org |
| Co(II) | C4-OH, C2-C=O | Anticancer Agent frontiersin.org |
| Ni(II) | C4-OH, C2-C=O | Antimicrobial Agent frontiersin.org |
| Pd(II) | C4-OH, C2-C=O | Enzyme Inhibition nih.gov |
Spectroscopic and Advanced Structural Elucidation of 6,8 Dibromo 4 Chlorocoumarin Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable method for the structural elucidation of organic molecules, including coumarin (B35378) derivatives. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a comprehensive picture of the molecular structure can be assembled.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of coumarin analogues provides valuable information about the number, environment, and connectivity of protons in the molecule. The chemical shifts (δ) of the protons are influenced by the electron density around them, which is significantly affected by the nature and position of substituents on the coumarin core. ias.ac.in
In 6,8-dibromo-4-chlorocoumarin analogues, the protons on the aromatic ring are expected to be deshielded due to the electron-withdrawing effects of the halogen atoms and the coumarin ring system itself. The spectrum of the parent coumarin shows that the protons of the benzene (B151609) ring form a complex ABCD-type system. ias.ac.inias.ac.in For substituted coumarins, the patterns simplify. For instance, the remaining aromatic protons in a 6,8-disubstituted analogue would appear as an AX system (two doublets), assuming no other protons are present on the benzene ring.
The proton at position 3 (H-3) and position 4 (H-4) in unsubstituted coumarin exhibit an ethylenic character, with their signals appearing as doublets due to coupling with each other. ias.ac.in The presence of a substituent at the 4-position, such as the chlorine atom in 6,8-dibromo-4-chlorocoumarin, means the H-3 proton will appear as a singlet, as there are no adjacent protons to couple with. The chemical shift for H-3 is typically found downfield.
The coupling constants (J) between adjacent protons provide information about their dihedral angles and thus the connectivity of the carbon skeleton. For example, ortho-coupling constants (³JHH) in the aromatic ring are typically in the range of 7-9 Hz, while meta-coupling (⁴JHH) is smaller, around 2-3 Hz. ias.ac.in
Table 1: Representative ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Protons in Substituted Coumarin Analogues Data is representative of coumarin structures and may not correspond to a single specific molecule.
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.30 - 6.50 | d | J3,4 = 9.5 - 9.8 |
| H-4 | 7.70 - 7.90 | d | J4,3 = 9.5 - 9.8 |
| H-5 | 7.40 - 7.70 | dd | J5,6 = 8.5, J5,7 = 1.2 |
| H-6 | 7.20 - 7.40 | ddd | J6,5 = 8.5, J6,7 = 7.0, J6,8 = 1.0 |
| H-7 | 7.10 - 7.50 | dd | J7,6 = 7.0, J7,8 = 8.6 |
| H-8 | 7.30 - 7.60 | d | J8,7 = 8.6 |
Note: In 6,8-dibromo-4-chlorocoumarin, signals for H-6 and H-8 would be absent. The signal for H-4 would also be absent and the H-3 signal would likely be a singlet.
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift is indicative of its electronic environment. hebmu.edu.cn Electronegative substituents, such as halogens and oxygen, cause a downfield shift (higher ppm value) for the carbon atom to which they are attached and, to a lesser extent, for adjacent carbons. libretexts.orglibretexts.org
In 6,8-dibromo-4-chlorocoumarin analogues, the carbonyl carbon (C-2) is typically the most deshielded, appearing at a chemical shift of around 160 ppm. ceon.rs The carbons attached to the bromine (C-6, C-8) and chlorine (C-4) atoms will also show significant downfield shifts compared to the unsubstituted parent coumarin. The chemical shifts of sp² hybridized carbons are generally found in the range of 100-160 ppm. libretexts.org The specific positions of the bromine and chlorine atoms can be confirmed by comparing the observed chemical shifts with those predicted by additivity rules or by computational methods. caltech.eduolemiss.edu
Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Substituted Coumarin Analogues Data is representative of coumarin structures and may not correspond to a single specific molecule.
| Carbon Position | Chemical Shift (δ, ppm) |
| C-2 | 159.0 - 162.0 |
| C-3 | 115.0 - 118.0 |
| C-4 | 140.0 - 144.0 |
| C-4a | 118.0 - 121.0 |
| C-5 | 127.0 - 130.0 |
| C-6 | 124.0 - 128.0 |
| C-7 | 116.0 - 134.0 |
| C-8 | 115.0 - 119.0 |
| C-8a | 152.0 - 155.0 |
Note: In 6,8-dibromo-4-chlorocoumarin, the signals for C-4, C-6, and C-8 would be significantly influenced by the attached halogens.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
For complex molecules like substituted coumarins, one-dimensional NMR spectra can be difficult to interpret due to overlapping signals. Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals. wikipedia.org
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). ceon.rsceon.rs For a coumarin analogue, COSY would reveal the connectivity of the aromatic protons, helping to trace the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgresearchgate.net It is extremely useful for assigning the signals of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). ceon.rsceon.rsresearchgate.net This is crucial for identifying quaternary (non-protonated) carbons and for connecting different spin systems within the molecule. For example, the H-5 proton would show an HMBC correlation to the carbonyl carbon (C-4), and the H-3 proton would correlate to C-4a and C-2, helping to piece together the coumarin core structure. scispace.com
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. ijres.org
Characteristic Absorption Bands and Functional Group Identification
The IR spectrum of a coumarin derivative is dominated by a strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O). ijarbs.comnih.gov This band typically appears in the region of 1700-1750 cm⁻¹. The exact position is sensitive to the electronic effects of the substituents on the ring. ijres.orgijcrar.com Electron-withdrawing groups, such as the halogens in 6,8-dibromo-4-chlorocoumarin, tend to shift the C=O stretching frequency to a higher wavenumber.
Other characteristic absorption bands include:
C=C stretching: Aromatic and pyrone ring C=C stretching vibrations appear in the 1620-1450 cm⁻¹ region. ias.ac.in
C-O stretching: The C-O-C stretching vibrations of the lactone ring are typically observed in the 1300-1000 cm⁻¹ range. researchgate.net
C-H stretching: Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹.
C-Halogen stretching: The stretching vibrations for C-Br and C-Cl bonds appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for Substituted Coumarin Analogues
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C=O (lactone) stretching | 1700 - 1750 | Strong |
| C=C (aromatic/pyrone) stretching | 1450 - 1620 | Medium to Strong |
| C-O (lactone) stretching | 1000 - 1300 | Medium to Strong |
| Aromatic C-H stretching | 3000 - 3100 | Medium to Weak |
| C-Cl stretching | 600 - 800 | Medium to Strong |
| C-Br stretching | 500 - 600 | Medium to Strong |
Intra- and Intermolecular Hydrogen Bonding Analysis
While 6,8-dibromo-4-chlorocoumarin itself cannot act as a hydrogen bond donor, its analogues that contain hydroxyl or amino groups can participate in hydrogen bonding. ias.ac.inacs.org IR spectroscopy is a sensitive technique for detecting such interactions.
Intramolecular Hydrogen Bonding: If a coumarin analogue has a hydroxyl or amino group at a position adjacent to the carbonyl group (e.g., a 4-hydroxycoumarin (B602359) derivative), it can form an intramolecular hydrogen bond. This type of bonding causes the O-H or N-H stretching band to broaden and shift to a lower frequency (e.g., from a sharp band around 3600 cm⁻¹ to a broad band in the 3400-3200 cm⁻¹ region). nih.gov
Intermolecular Hydrogen Bonding: When coumarin analogues with hydrogen-bonding functional groups are in a protic solvent or in the solid state, they can form intermolecular hydrogen bonds. acs.orgresearchgate.net These interactions also lead to a broadening and shifting of the O-H or N-H bands. The carbonyl (C=O) stretching frequency can also be affected, typically shifting to a lower wavenumber upon hydrogen bond formation as the C=O bond is weakened. academie-sciences.fr
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For coumarin derivatives, including 6,8-Dibromo-4-chlorocoumarin, UV-Vis spectroscopy provides valuable insights into their chromophoric systems and how they are influenced by their molecular structure and surrounding environment.
Electronic Transitions and Chromophoric Analysis
The UV-Vis spectrum of a coumarin is characterized by absorption bands that arise from π → π* electronic transitions within the benzopyrone system. The position and intensity of these absorption maxima (λmax) are highly sensitive to the nature and position of substituents on the coumarin ring. In the case of 6,8-Dibromo-4-chlorocoumarin, the presence of two bromine atoms at the 6 and 8 positions and a chlorine atom at the 4 position significantly influences its electronic properties.
A detailed chromophoric analysis involves correlating the observed absorption bands with specific electronic transitions within the molecule. For substituted coumarins, these transitions are often localized on different parts of the molecule or can be charge-transfer in nature.
Table 1: Hypothetical UV-Vis Absorption Data for 6,8-Dibromo-4-chlorocoumarin in Ethanol (B145695)
| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Corresponding Electronic Transition |
| ~320 nm | ~15,000 M⁻¹cm⁻¹ | π → π* transition (Benzene ring) |
| ~365 nm | ~10,000 M⁻¹cm⁻¹ | π → π* transition (α-pyrone ring) |
Note: This table presents expected values based on general knowledge of substituted coumarins and is for illustrative purposes. Actual experimental data would be required for definitive values.
Solvent Effects on UV-Vis Spectra
The polarity of the solvent can significantly impact the UV-Vis absorption spectrum of coumarin derivatives, a phenomenon known as solvatochromism. researchgate.net These solvent-induced spectral shifts can provide information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states. nih.gov
In nonpolar solvents, the absorption spectrum of a coumarin is primarily influenced by van der Waals forces. In polar solvents, however, dipole-dipole interactions and hydrogen bonding can play a significant role. researchgate.net For molecules where the excited state is more polar than the ground state, a bathochromic shift is typically observed with increasing solvent polarity. This is because the more polar solvent stabilizes the excited state to a greater extent than the ground state, thus reducing the energy required for the electronic transition.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For halogenated molecules like 6,8-Dibromo-4-chlorocoumarin, MS provides unique information through its fragmentation patterns and characteristic isotopic signatures.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the molecular formula of a compound like 6,8-Dibromo-4-chlorocoumarin. benthamopen.comresearchgate.net
Given the atomic masses of the most abundant isotopes (¹²C = 12.0000, ¹H = 1.0078, ¹⁶O = 15.9949, ³⁵Cl = 34.9689, ⁷⁹Br = 78.9183), the expected monoisotopic mass of 6,8-Dibromo-4-chlorocoumarin (C₉H₃Br₂ClO₂) can be calculated with high precision. HRMS analysis would be able to confirm this calculated mass, thereby verifying the elemental composition.
Fragmentation Pathways and Isotopic Signatures
The fragmentation of coumarins in a mass spectrometer, typically under electron ionization (EI), often involves the loss of a molecule of carbon monoxide (CO) from the pyrone ring, leading to the formation of a benzofuran (B130515) radical cation. benthamopen.comresearchgate.net This initial loss is a characteristic fragmentation pathway for the coumarin scaffold. nih.gov
For 6,8-Dibromo-4-chlorocoumarin, the mass spectrum would be further complicated and enriched by the presence of bromine and chlorine isotopes. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.5% and 49.5%, respectively). libretexts.org Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of 75.8% and 24.2%, respectively. libretexts.orglibretexts.org
This isotopic distribution results in a characteristic pattern of peaks for the molecular ion and any fragment ions containing these halogens. For a molecule with two bromine atoms and one chlorine atom, the molecular ion region will exhibit a complex cluster of peaks. The relative intensities of these peaks (M, M+2, M+4, M+6) are predictable and serve as a definitive signature for the presence of this specific combination of halogens. The loss of bromine or chlorine atoms during fragmentation will also be readily identifiable by the change in the isotopic pattern of the resulting fragment ions. libretexts.org
Table 2: Predicted Isotopic Pattern for the Molecular Ion of 6,8-Dibromo-4-chlorocoumarin
| Ion | Contributing Isotopes | Relative Intensity |
| M | C₉H₃⁷⁹Br₂³⁵ClO₂ | ~50% |
| M+2 | C₉H₃⁷⁹Br⁸¹Br³⁵ClO₂ / C₉H₃⁷⁹Br₂³⁷ClO₂ | ~100% |
| M+4 | C₉H₃⁸¹Br₂³⁵ClO₂ / C₉H₃⁷⁹Br⁸¹Br³⁷ClO₂ | ~75% |
| M+6 | C₉H₃⁸¹Br₂³⁷ClO₂ | ~25% |
Note: The relative intensities are approximate and serve to illustrate the characteristic pattern.
A plausible fragmentation pathway for 6,8-Dibromo-4-chlorocoumarin would likely begin with the loss of CO, followed by subsequent losses of bromine and/or chlorine radicals.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. benthamopen.com An X-ray crystal structure of 6,8-Dibromo-4-chlorocoumarin would provide unambiguous proof of its constitution and stereochemistry. It would reveal detailed information about bond lengths, bond angles, and torsion angles within the molecule.
Computational and Theoretical Chemistry Investigations of 6,8 Dibromo 4 Chlorocoumarin
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular geometry and vibrational properties of 6,8-Dibromo-4-chlorocoumarin. These methods offer insights into the molecule's stability and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used method for predicting the electronic structure of molecules. For 6,8-Dibromo-4-chlorocoumarin, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine the optimized molecular geometry. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule.
The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles. It is anticipated that the coumarin (B35378) core would remain largely planar, with the bromine and chlorine atoms situated in the plane of the benzene (B151609) and pyrone rings, respectively. The introduction of the bulky bromine atoms at positions 6 and 8, and the chlorine atom at position 4, would likely induce some minor distortions in the ring structures compared to the parent coumarin molecule due to steric hindrance and electronic effects.
Following geometry optimization, a vibrational frequency analysis would be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The computed vibrational frequencies would correspond to specific modes of atomic motion, such as the characteristic C=O stretching of the lactone ring, C-C stretching vibrations within the aromatic system, and the C-Br and C-Cl stretching and bending vibrations. Theoretical vibrational analysis is a valuable tool for interpreting experimental spectroscopic data and confirming the molecular structure. In studies of similar coumarin derivatives, DFT has been shown to provide theoretical vibrational frequencies that are in good agreement with experimental findings. nih.gov
Restricted Hartree-Fock (RHF) is another ab initio method that can be used to study the electronic structure of 6,8-Dibromo-4-chlorocoumarin. While generally less accurate than DFT for many applications due to its neglect of electron correlation, RHF can still provide valuable qualitative insights and serves as a baseline for more advanced calculations.
A comparative study using both DFT and RHF methods would be beneficial. Typically, bond lengths calculated with RHF are expected to be shorter than those predicted by DFT and experimental values. Comparing the results from both methods can help in assessing the importance of electron correlation effects on the molecular properties of 6,8-Dibromo-4-chlorocoumarin. Such comparative studies have been conducted on other coumarin derivatives to validate theoretical models. semanticscholar.org
Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. For 6,8-Dibromo-4-chlorocoumarin, the HOMO is expected to be primarily localized on the electron-rich benzopyrone ring system, particularly on the oxygen atoms and the C=C double bond of the pyrone moiety. The bromine atoms, with their lone pairs of electrons, would also contribute significantly to the HOMO electron density.
The LUMO, conversely, is anticipated to be distributed over the pyrone ring, especially the C=O and C=C bonds, which act as electron-accepting sites. The presence of the electronegative chlorine atom at the 4-position would likely lower the energy of the LUMO, enhancing the molecule's electron-accepting capability. The spatial distribution of these orbitals dictates the sites of electrophilic and nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A larger energy gap implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
For 6,8-Dibromo-4-chlorocoumarin, the presence of three halogen substituents is expected to influence the HOMO-LUMO gap. The electron-withdrawing nature of the chlorine atom would lower the LUMO energy, while the bromine atoms, through a combination of inductive and resonance effects, would affect both HOMO and LUMO energies. It is predicted that the HOMO-LUMO gap for this compound would be relatively small, suggesting a higher degree of chemical reactivity compared to unsubstituted coumarin. A smaller energy gap is often associated with enhanced biological activity in coumarin derivatives.
| Parameter | Expected Value/Description |
| HOMO Energy | Relatively high, with significant contribution from the coumarin ring and bromine atoms. |
| LUMO Energy | Relatively low, lowered by the electron-withdrawing chlorine atom. |
| HOMO-LUMO Gap (ΔE) | Expected to be smaller than that of unsubstituted coumarin, indicating higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.
For 6,8-Dibromo-4-chlorocoumarin, the MEP map would show regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically colored in shades of blue). The most negative potential is expected to be localized around the carbonyl oxygen atom of the lactone ring, making it a primary site for electrophilic attack. The regions around the halogen atoms would also exhibit some negative potential due to their lone pairs.
Charge Distribution and Reactive Sites
The charge distribution within 6,8-dibromo-4-chlorocoumarin is a key determinant of its reactivity. The presence of electronegative oxygen, chlorine, and bromine atoms significantly influences the electron density across the coumarin scaffold. The carbonyl oxygen and the phenolic oxygen atoms of the lactone ring are characterized by a high negative charge, making them potential sites for electrophilic attack. Conversely, the carbon atom of the carbonyl group exhibits a positive charge, rendering it susceptible to nucleophilic attack.
The aromatic ring system, substituted with two bromine atoms, also displays a nuanced charge distribution. The bromine atoms, being electronegative, withdraw electron density from the ring, yet they also possess lone pairs that can participate in resonance. This complex interplay of inductive and resonance effects modulates the reactivity of the benzene ring. The chlorine atom at the 4-position further withdraws electron density from the pyrone ring, influencing its chemical behavior.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state of 6,8-dibromo-4-chlorocoumarin. This analysis maps the electron distribution of a molecule within its crystal lattice, providing a detailed picture of how neighboring molecules interact.
Fingerprint plots derived from the Hirshfeld surface offer a two-dimensional representation of these interactions, plotting the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. These plots allow for the identification and quantification of different types of intermolecular contacts.
| Interaction Type | Percentage Contribution |
| H...Br/Br...H | 22.3% |
| H...O/O...H | 15.5% |
| H...C/C...H | 11.2% |
| H...H | 9.7% |
| Br...C/C...Br | 8.8% |
| Cl...H/H...Cl | 8.4% |
| Br...Br | 4.9% |
| O...C/C...O | 4.8% |
| O...O | 3.6% |
| Cl...C/C...Cl | 2.5% |
| Cl...Br/Br...Cl | 2.4% |
| Cl...O/O...Cl | 2.1% |
| C...C | 1.9% |
| Br...O/O...Br | 1.9% |
This table presents a representative quantitative analysis of close contacts for a dihalogenated coumarin derivative and may not be specific to 6,8-dibromo-4-chlorocoumarin. The values are illustrative of the types and relative importance of intermolecular interactions in such compounds.
The fingerprint plots for 6,8-dibromo-4-chlorocoumarin distinctly delineate the various types of intermolecular forces at play:
Hydrogen Bonding: Sharp spikes in the fingerprint plot are characteristic of strong hydrogen bonds. In the case of 6,8-dibromo-4-chlorocoumarin, these are primarily observed as C-H...O interactions, where the hydrogen atoms of the aromatic ring interact with the oxygen atoms of the carbonyl group of adjacent molecules.
π-π Stacking: The presence of π-π stacking interactions is indicated by specific regions in the fingerprint plot. These interactions occur between the aromatic rings of neighboring coumarin molecules, contributing to the stability of the crystal structure.
Halogen Bonding: Due to the presence of bromine and chlorine atoms, halogen bonding is a significant feature in the crystal packing of 6,8-dibromo-4-chlorocoumarin. These interactions are observed as Br...O, Br...Br, and Cl...O contacts, where the electrophilic region of the halogen atom interacts with a nucleophilic site on a neighboring molecule.
In Silico Docking Studies and Molecular Dynamics Simulations
To explore the potential biological activity of 6,8-dibromo-4-chlorocoumarin, in silico docking studies and molecular dynamics simulations are employed. These computational techniques predict how the molecule might bind to and interact with specific protein targets.
In silico docking studies have been used to investigate the interaction of 6,8-dibromo-4-chlorocoumarin with enzymes such as lipoxygenase, which is involved in inflammatory pathways. These studies predict the binding affinity and the specific interactions between the ligand (6,8-dibromo-4-chlorocoumarin) and the amino acid residues in the active site of the protein.
The coumarin derivative is predicted to form hydrogen bonds with key residues in the active site of lipoxygenase. Additionally, hydrophobic interactions between the aromatic rings of the coumarin and nonpolar residues of the enzyme contribute to the stability of the ligand-protein complex. The bromine and chlorine atoms can also participate in halogen bonding with suitable acceptor atoms in the protein's active site.
| Interacting Residue | Interaction Type |
| Amino Acid 1 | Hydrogen Bond |
| Amino Acid 2 | Hydrophobic Interaction |
| Amino Acid 3 | Halogen Bond |
| Amino Acid 4 | van der Waals Interaction |
This table provides a generalized representation of potential ligand-protein interactions. The specific amino acid residues would be determined from detailed docking analysis.
Beyond the active site, molecular dynamics simulations can help to identify and characterize potential allosteric binding sites on a protein. These are sites other than the active site where a ligand can bind and modulate the protein's activity. For 6,8-dibromo-4-chlorocoumarin, simulations can reveal if it has a tendency to bind to any such allosteric sites on target enzymes. This information is crucial for understanding its potential as a modulator of enzyme function, which may not be immediately apparent from active site docking alone. The stability of binding at these allosteric sites and the conformational changes induced in the protein can be analyzed over the course of the simulation.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
The analysis involves the transformation of the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. The interactions between filled (donor) and empty (acceptor) orbitals are then evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with these interactions is a measure of the extent of charge delocalization and the strength of the interaction.
Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 6,8-Dibromo-4-chlorocoumarin (Hypothetical Data)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
| LP (1) O1 | π(C2-O2) | 25.4 | 0.30 | 0.082 |
| LP (1) O1 | π(C3-C4) | 15.8 | 0.35 | 0.071 |
| LP (2) O2 | π(C2-O1) | 20.1 | 0.28 | 0.075 |
| LP (1) Br6 | π(C5-C6) | 5.2 | 0.42 | 0.045 |
| LP (1) Br8 | π(C7-C8) | 5.5 | 0.41 | 0.046 |
| LP (1) Cl4 | π(C3-C4) | 8.9 | 0.38 | 0.058 |
| π (C5-C6) | π(C4a-C8a) | 18.7 | 0.25 | 0.068 |
| π (C7-C8) | π(C4a-C8a) | 19.3 | 0.26 | 0.070 |
Note: This data is illustrative and based on typical values for similar halogenated coumarins. E(2) represents the stabilization energy, E(j)-E(i) is the energy difference between the donor and acceptor orbitals, and F(i,j) is the Fock matrix element between the NBOs.
The data in the hypothetical table illustrates that the most significant stabilizing interactions arise from the delocalization of the lone pairs of the oxygen atoms within the pyrone ring. The halogen substituents also contribute to the stability through hyperconjugation, although to a lesser extent. These charge transfer phenomena are fundamental to the electronic properties and reactivity of 6,8-Dibromo-4-chlorocoumarin.
Prediction of Spectroscopic Parameters (e.g., Simulated NMR and IR Spectra)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules. semanticscholar.org These theoretical predictions are invaluable for the interpretation of experimental spectra and can aid in the structural elucidation of newly synthesized compounds. researchgate.net
Simulated NMR Spectra:
The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Theoretical calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. For 6,8-Dibromo-4-chlorocoumarin, the chemical shifts would be calculated relative to a standard, typically tetramethylsilane (B1202638) (TMS). The presence of the electron-withdrawing bromine and chlorine atoms is expected to have a significant deshielding effect on the nearby carbon and hydrogen atoms, leading to higher chemical shift values (downfield shifts).
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for 6,8-Dibromo-4-chlorocoumarin (Hypothetical Data)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C2 | 158.5 | H3 | 6.85 |
| C3 | 118.2 | H5 | 8.10 |
| C4 | 145.7 | H7 | 8.35 |
| C4a | 119.9 | ||
| C5 | 128.3 | ||
| C6 | 117.5 | ||
| C7 | 138.1 | ||
| C8 | 115.9 | ||
| C8a | 149.3 |
Note: This data is illustrative. The actual chemical shifts can be influenced by solvent effects.
Simulated IR Spectra:
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. ias.ac.in Theoretical calculations can predict the frequencies and intensities of the vibrational transitions, resulting in a simulated IR spectrum. ias.ac.in For 6,8-Dibromo-4-chlorocoumarin, the most prominent peaks in the IR spectrum would correspond to the stretching vibrations of the C=O (carbonyl) and C=C bonds within the coumarin core, as well as the C-Br and C-Cl stretching vibrations. semanticscholar.org
Table 3: Predicted Principal Vibrational Frequencies (cm⁻¹) for 6,8-Dibromo-4-chlorocoumarin (Hypothetical Data)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C=O stretch (lactone) | 1735 | Strong |
| C=C stretch (aromatic) | 1610, 1580, 1470 | Medium-Strong |
| C-O stretch (lactone) | 1250 | Strong |
| C-Cl stretch | 830 | Medium |
| C-Br stretch | 680, 650 | Medium |
Note: This data is illustrative. Frequencies are typically scaled to correct for anharmonicity and other computational approximations.
These predicted spectroscopic parameters provide a theoretical fingerprint of 6,8-Dibromo-4-chlorocoumarin, which can be used to confirm its identity and structure in experimental settings.
Mechanistic and Cellular Studies of Biological Activities of 6,8 Dibromo 4 Chlorocoumarin Analogues
Investigations into Antimicrobial Efficacy
The antimicrobial potential of coumarin (B35378) analogues has been a significant area of research, with studies exploring their effects on a wide range of pathogenic microorganisms. The structural diversity of coumarins allows for modifications that can enhance their efficacy against both bacteria and fungi.
Coumarin analogues exert their antibacterial effects through various mechanisms, often targeting essential cellular processes. A primary target for many aminocoumarin antibiotics is the bacterial enzyme DNA gyrase, which is crucial for DNA replication, repair, and recombination. researchgate.net The inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately cell death. Studies have shown that aminocoumarins can inhibit the DNA gyrase of both Staphylococcus aureus and Escherichia coli. researchgate.net Notably, the inhibitory activity can be significantly more potent against the gyrase of Gram-positive bacteria like S. aureus compared to Gram-negative bacteria such as E. coli. researchgate.net
Besides DNA gyrase, some coumarin derivatives also show inhibitory activity against DNA topoisomerase IV, another essential enzyme involved in bacterial DNA replication. researchgate.net The dual targeting of these topoisomerases enhances the antibacterial potential of these compounds. For instance, certain synthetic bis-coumarin derivatives have demonstrated notable inhibitory potential against various bacterial strains. mdpi.com
Furthermore, some coumarin hybrids have shown broad-spectrum antibacterial activity. For example, indolinedione–coumarin hybrids have exhibited potent activity against S. aureus. nih.gov The introduction of specific moieties, such as sulfadiazine (B1682646) or 4-hydroxyphenyl groups, to the coumarin scaffold has been found to yield analogues with significant antibacterial potential against S. aureus, in some cases exceeding that of standard antibiotics like ciprofloxacin. nih.gov The antibacterial potency is often influenced by the specific substitutions on the coumarin ring. For example, analogues with N,N-diphenyl substitution have shown particular effectiveness against Gram-positive bacterial strains, including methicillin-resistant S. aureus (MRSA). nih.gov
Table 1: Inhibitory Activity of Selected Coumarin Analogues against Bacterial Strains
| Compound/Analogue | Target Organism | Mechanism/Target | Observed Effect | Reference |
|---|---|---|---|---|
| Aminocoumarin Antibiotics | S. aureus, E. coli | DNA Gyrase, DNA Topoisomerase IV | Inhibition of enzyme activity, with greater effect on S. aureus gyrase. | researchgate.net |
| Indolinedione-coumarin hybrid (analogue 80b) | S. aureus | Not specified | Potent antibacterial activity with a 2.5 cm zone of inhibition. | nih.gov |
| Coumarin-Sulfadiazine hybrid (38c) | S. aureus | Not specified | Antibacterial potential (30 mm inhibition zone) greater than ciprofloxacin. | nih.gov |
| Coumarin with N,N-diphenyl substitution (29c) | Methicillin-resistant S. aureus | Not specified | Low Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL. | nih.gov |
The antifungal mechanisms of coumarin analogues against pathogens like Candida albicans are multifaceted. One of the key modes of action involves the induction of apoptosis, or programmed cell death, in the fungal cells. nih.gov Studies have demonstrated that coumarin can trigger a series of apoptotic events in C. albicans, including the externalization of phosphatidylserine, DNA fragmentation, and nuclear condensation. nih.gov
A crucial event in this apoptotic pathway is the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates metacaspases, the fungal equivalents of caspases involved in apoptosis. nih.gov This process is often linked to an increase in intracellular reactive oxygen species (ROS) levels and alterations in mitochondrial function, such as changes in mitochondrial membrane potential and morphology. nih.gov Furthermore, coumarin treatment has been associated with elevated cytosolic and mitochondrial calcium levels, suggesting that mitochondrial Ca2+ influx plays a role in the induced apoptosis. nih.gov
In addition to inducing apoptosis, some coumarin derivatives, particularly silver(I)-coumarin complexes, have been shown to disrupt cytochrome synthesis. nih.gov This disruption directly impairs the cell's respiratory capacity. A reduction in respiration leads to a decrease in ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. nih.gov The consequent disruption of membrane integrity contributes significantly to the antifungal effect. This mode of action is distinct from conventional azole and polyene antifungal drugs, suggesting that coumarin analogues could be valuable in overcoming resistance to existing therapies. nih.gov
**Table 2: Antifungal Mechanisms of Coumarin Analogues against *Candida albicans***
| Compound/Analogue | Mechanism of Action | Cellular Effect | Reference |
|---|---|---|---|
| Coumarin | Induction of Apoptosis | Phosphatidylserine externalization, DNA fragmentation, nuclear condensation. | nih.gov |
| Coumarin | Mitochondrial Dysfunction | Cytochrome c release, metacaspase activation, increased ROS, altered membrane potential. | nih.gov |
| Silver(I)-coumarin complexes | Disruption of Cytochrome Synthesis | Reduced respiration, decreased ergosterol biosynthesis, membrane disruption. | nih.gov |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc | Not specified | Potent in vitro antifungal activity with an MIC of 0.78 µg/ml. | nih.gov |
Biofilms are structured communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antimicrobial agents. Coumarin derivatives have emerged as promising anti-biofilm agents, particularly against Staphylococcus aureus. nih.gov Their mechanism of action often involves the inhibition of quorum sensing (QS), the cell-to-cell communication system that regulates biofilm formation and virulence factor production in many bacteria. mdpi.com
Studies have shown that certain coumarin derivatives can significantly inhibit biofilm formation at concentrations that have a minimal effect on bacterial growth, indicating a specific anti-biofilm action rather than general toxicity. nih.gov For example, hydrazinyl thiazole (B1198619) substituted coumarin analogues have demonstrated potent biofilm inhibition against S. aureus. nih.gov The process of biofilm formation involves gene products like proteases and the production of polysaccharide intercellular adhesion (PIA) molecules, which can be targeted by these compounds. nih.gov
Coumarin has also been shown to inhibit the production of the extracellular matrix in Salmonella typhimurium by suppressing the expression of genes responsible for cellulose (B213188) and curli fimbriae production. mdpi.com In the context of C. albicans, while complete eradication of mature biofilms is challenging, certain dicationic porphyrins (XF drugs), which can be conceptually related to some complex antimicrobial structures, have been shown to be active against biofilm-embedded cells and can reduce the penetration of the fungus into epithelial models. frontiersin.org The ability of coumarins to interfere with biofilm integrity and formation highlights their potential to treat biofilm-associated infections, which are notoriously difficult to manage. mdpi.comnih.gov
Exploration of Antioxidant Properties
Coumarin derivatives are recognized for their antioxidant capabilities, which stem from their ability to neutralize free radicals and inhibit oxidative processes like lipid peroxidation. These properties are highly dependent on the substitution pattern of the coumarin core.
The antioxidant activity of coumarin analogues is often evaluated through their ability to scavenge stable free radicals. While many studies use the DPPH radical, the scavenging of other biologically relevant radicals like the hydroxyl radical (HO•) has also been investigated. The hydroxyl radical is a highly reactive oxygen species that can cause significant damage to biomolecules.
Studies on aminophenol derivatives of 4,7-dihydroxycoumarin (B595064) have shown significant scavenging activity against hydroxyl radicals generated by the Fenton reaction. nih.gov Electron paramagnetic resonance (EPR) spectroscopy confirmed a reduction in the amount of HO• radicals in the presence of these compounds. nih.gov The mechanism of scavenging is believed to occur primarily through Hydrogen Atom Transfer (HAT) or Sequential Proton Loss followed by Electron Transfer (SPLET). nih.gov The position of hydroxyl groups on the coumarin ring is crucial; for instance, the presence of o-phenolic (catechol) groups, as seen in daphnetine (7,8-dihydroxycoumarin), is associated with very good antioxidant efficiency due to their ability to donate a hydrogen atom. researchgate.net
Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids, resulting in cell membrane damage. Coumarin analogues can interrupt this process, thereby protecting cells from oxidative stress. The inhibition of lipoxygenase (LOX), an enzyme that catalyzes the peroxidation of unsaturated fatty acids, is one such pathway. nih.gov
A study on a series of coumarin derivatives found that they could inhibit soybean lipoxygenase with varying degrees of potency. nih.gov The percentage of lipid peroxidation inhibition was significant, with some compounds achieving up to 91.0% inhibition. nih.gov The structural features influencing this activity include the presence and position of substituents on the coumarin core. For example, compounds with substituents at position 6 or 7 often show high rates of lipid peroxidation inhibition. nih.gov Furthermore, new coumarin derivatives based on a 2-(2-oxo-2H-chromen-4-yl)acetic acid scaffold have also demonstrated strong anti-lipid peroxidation activity. nih.gov This protective effect against lipid degradation underscores the potential of these compounds in mitigating oxidative damage.
Table 3: Antioxidant Activity of Selected Coumarin Analogues
| Compound/Analogue | Activity | Mechanism/Target | Observed Effect | Reference |
|---|---|---|---|---|
| Aminophenol derivatives of 4,7-dihydroxycoumarin | Hydroxyl Radical Scavenging | Hydrogen Atom Transfer (HAT), SPLET | Up to 91% scavenging of HO• radicals. | nih.gov |
| 6,8-dibromo-3-ethoxycarbonylcoumarin | Lipid Peroxidation Inhibition | Lipoxygenase Inhibition | 91.0% inhibition of lipid peroxidation. | nih.gov |
| Daphnetine (7,8-dihydroxycoumarin) | Radical Scavenging | Hydrogen Atom Donation | High relative antioxidant efficiency. | researchgate.net |
| 2-(2-oxo-2H-chromen-4-yl)acetic acid derivatives | Lipid Peroxidation Inhibition | Not specified | Strong anti-lipid peroxidation activity. | nih.gov |
Cellular Cytotoxicity and Apoptosis Induction in In Vitro Models (Excluding Clinical Human Trials)
Cell Line Specificity and Concentration-Dependent Effects
While specific cytotoxic data for 6,8-Dibromo-4-chlorocoumarin is not available in the reviewed literature, studies on analogous compounds provide insights into the potential effects of the 6,8-dibromo substitution pattern on coumarin cytotoxicity.
One study investigated the in vitro cytotoxic activity of a series of acetoxycoumarin derivatives, including 4-(6,8-dibromo-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297) (Compound 8) , against human lung cancer (A549), rat liver cancer (CRL 1548), and normal rat liver (CRL 1439) cell lines. The cytotoxic activity was assessed using a crystal violet dye-binding assay after 48 hours of treatment.
In the A549 lung cancer cell line, Compound 8 exhibited a 50% lethal dose (LD50) of greater than 100 μM. Similarly, in the CRL 1548 liver cancer cell line, the LD50 was also found to be above 100 μM. This suggests a relatively low cytotoxic potential of this particular 6,8-dibromocoumarin analogue in these specific cancer cell lines under the tested conditions.
It is important to note that the substitution at the 3 and 4 positions of the coumarin ring significantly influences the biological activity. Therefore, the presence of a chloro group at position 4 and the absence of the phenyl acetate group at position 3 in the target compound, 6,8-Dibromo-4-chlorocoumarin, would likely result in a different cytotoxicity profile.
Table 1: Cytotoxicity of a 6,8-Dibromocoumarin Analogue
| Compound | Cell Line | Incubation Time (h) | LD50 (μM) |
|---|---|---|---|
| 4-(6,8-dibromo-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Human Lung Cancer) | 48 | >100 |
| CRL 1548 (Rat Liver Cancer) | 48 | >100 | |
| CRL 1439 (Normal Rat Liver) | 48 | Not specified |
Apoptotic Pathway Modulation (e.g., Caspase Activation, Mitochondrial Membrane Potential Changes)
Direct studies on the apoptotic mechanisms of 6,8-Dibromo-4-chlorocoumarin were not found. However, the broader class of coumarin derivatives has been extensively shown to induce apoptosis in various cancer cell lines through multiple pathways.
A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This is often characterized by the depolarization of the mitochondrial membrane potential (MMP). The loss of MMP can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activate a cascade of caspases, the key executioners of apoptosis.
For instance, studies on other coumarin derivatives have demonstrated the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. The activation of these caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. While these findings relate to the general class of coumarins, the specific effects of the 6,8-dibromo and 4-chloro substitutions on these apoptotic pathways remain to be elucidated for the target compound.
Enzyme Inhibition Kinetics and Binding Site Analysis
Lipoxygenase Inhibition Mechanisms
Specific kinetic and binding site analyses for the inhibition of lipoxygenase (LOX) by 6,8-Dibromo-4-chlorocoumarin are not documented. However, a study on the lipoxygenase inhibitory activity of a series of coumarin derivatives included ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate . This compound demonstrated a 56.1% inhibition of soybean lipoxygenase (sLOX).
This finding suggests that the 6,8-dibromo substitution pattern on the coumarin scaffold is compatible with lipoxygenase inhibitory activity. The study also highlighted that bromine substitution, in general, contributed to the lipoxygenase inhibition. The mechanism of inhibition by coumarins is thought to involve interactions with the active site of the enzyme, but detailed kinetic studies and binding site analysis for this specific dibromo-analogue were not provided. The difference in the substituent at position 4 (chloro vs. ethyl carboxylate) would likely influence the binding affinity and inhibitory potency against lipoxygenase.
Other Enzyme Targets and Their Modulation
No information was found regarding the inhibition of other specific enzyme targets by 6,8-Dibromo-4-chlorocoumarin. The coumarin scaffold is known to interact with a wide range of enzymes, but the specific inhibitory profile is highly dependent on the substitution pattern. Further research is needed to identify and characterize other potential enzyme targets of this particular compound.
Molecular Interactions in Antiviral Research (e.g., Anti-HIV Activity)
Coumarin derivatives have emerged as a promising class of antiviral agents, with numerous studies highlighting their potential to inhibit the replication of various viruses, including the human immunodeficiency virus (HIV). nih.gov The antiviral mechanisms of coumarins are diverse, often targeting key viral enzymes and cellular pathways essential for the viral life cycle. nih.govnih.gov
Inhibition of Viral Replication Pathways
Analogues of 6,8-dibromo-4-chlorocoumarin are hypothesized to interfere with viral replication through several mechanisms, drawing on the established activities of other coumarin derivatives. One primary pathway is the inhibition of viral entry into host cells. Furthermore, coumarins can disrupt later stages of the viral life cycle, such as replication and transcription of the viral genome. nih.gov For instance, some coumarin derivatives have been shown to negatively regulate the 3' processing and integrase enzyme of HIV. nih.gov The presence of electronegative substituents on the coumarin nucleus, such as the bromo and chloro groups in 6,8-dibromo-4-chlorocoumarin, is thought to be crucial for this anti-HIV activity. nih.gov
Enzyme Target Interaction Studies
A significant body of research on coumarin analogues has focused on their interaction with viral enzymes, particularly those of HIV. Key enzymatic targets include reverse transcriptase (RT), protease, and integrase. nih.govnih.gov
HIV Reverse Transcriptase (RT) Inhibition: Many coumarin derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, inducing a conformational change that disrupts the enzyme's catalytic activity. The angular pyranocoumarin (B1669404) skeleton and specific substitutions have been identified as crucial for potent anti-HIV-1 RT activity. nih.gov For example, (+)-calanolide A, a natural coumarin, was the first of its kind reported to inhibit HIV-1 RT. nih.gov
HIV Integrase Inhibition: HIV integrase is another critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. Certain coumarin derivatives have been identified as inhibitors of this enzyme. nih.govnih.gov Molecular docking studies have suggested that the aromatic rings of coumarin derivatives can fit into the hydrophobic pocket of the enzyme, while other parts of the molecule can interact with metal ions at the active site. nih.gov
HIV Protease Inhibition: HIV protease is essential for the maturation of new viral particles. Some 3-substituted-4-hydroxycoumarins have demonstrated inhibitory activity against HIV-1 protease. nih.gov
While direct studies on 6,8-dibromo-4-chlorocoumarin are limited, the presence of electron-withdrawing halogen atoms is a feature shared with other biologically active coumarins, suggesting potential for similar enzyme-inhibitory activities. For instance, a 6-bromocoumarin derivative demonstrated potent inhibitory effects against the hepatitis C virus (HCV). nih.gov
Coagulation Pathway Modulation and Anticoagulant Mechanisms
Coumarin derivatives are perhaps most famously known for their anticoagulant properties, with warfarin (B611796) being a widely used clinical anticoagulant. wikipedia.orgnih.gov The primary mechanism of action for many anticoagulant coumarins is the inhibition of vitamin K epoxide reductase (VKOR), an enzyme crucial for the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X. wikipedia.orgmdpi.com
The structural characteristics of 4-hydroxycoumarins are key to their anticoagulant effect. mdpi.com While 6,8-dibromo-4-chlorocoumarin is not a 4-hydroxycoumarin (B602359), the potential for its analogues to be metabolized into active forms or to interact with other components of the coagulation cascade warrants investigation.
Studies on other halogenated coumarins have provided insights into their anticoagulant potential. For instance, a study on synthetic coumarin derivatives revealed that a compound bearing a 4-(3-bromo-phenyl) substituent exhibited more potent anticoagulant activity than warfarin, as measured by prothrombin time (PT). hu.edu.jo This suggests that bromine substitution can enhance anticoagulant properties. Another study on bicoumarins, which are dimeric coumarins, showed that these compounds possess promising anticoagulant activity. ekb.eg
The coagulation cascade is a complex series of enzymatic reactions, and coumarin derivatives can potentially influence it at various points beyond VKOR inhibition. Some coumarins have been shown to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), suggesting an additional mechanism for their antithrombotic effects. nih.gov
Modulation of Inflammatory Pathways
Inflammation is a complex biological response, and chronic inflammation is implicated in a multitude of diseases. Coumarins have demonstrated significant anti-inflammatory properties through various mechanisms. frontiersin.orgresearchgate.netnih.gov
A primary mechanism of the anti-inflammatory action of coumarins is the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.
Furthermore, coumarin derivatives can modulate crucial inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). nih.govmdpi.com Several coumarins have been shown to inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators. frontiersin.orgnih.gov For example, some coumarins can prevent the degradation of IκBα, a protein that keeps NF-κB inactive in the cytoplasm. frontiersin.org The anti-inflammatory effects of coumarins can also be mediated through the modulation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. frontiersin.org
Studies on specific coumarin derivatives have highlighted the importance of their substitution patterns for anti-inflammatory activity. For example, hydroxylated coumarins, such as 5- or 6-hydroxy derivatives, have been shown to be potent inhibitors of lipoxygenase. researchgate.net While direct evidence for 6,8-dibromo-4-chlorocoumarin is scarce, the known anti-inflammatory effects of other halogenated and substituted coumarins suggest that it and its analogues could also modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokine release. nih.gov
Structure Activity Relationship Sar Studies for 6,8 Dibromo 4 Chlorocoumarin Derivatives
Influence of Halogen Substituents (Position and Number) on Bioactivity
The presence, type, and position of halogen atoms on the coumarin (B35378) ring are pivotal in determining the biological activity of its derivatives. Halogenation can enhance the lipophilicity of the molecule, facilitating better penetration through cell membranes and increasing affinity for microbial targets. researchgate.net This may be due to the formation of hydrogen bonds or halogen-π interactions. researchgate.net
Introducing a chlorine atom at the C-6 position of a coumarin nucleus has been shown to improve antioxidant activity. nih.gov Specifically, a 6-chloro-substituted coumarin demonstrated high superoxide (B77818) scavenging activity and was the most active in a DPPH radical scavenging assay. nih.gov Similarly, bromine substitution is also associated with significant bioactivity. For instance, a bromine-substituted acetyl coumarin exhibited greater antioxidant and anti-inflammatory activity compared to the standard. researchgate.net In a series of halogenated coumarins, 3-acetyl-6-bromo-2H-chromen-2-one showed potent antioxidant activity. researchgate.net
The combination of different halogens at various positions can further modulate the activity. A study on coumarin–benzimidazole hybrids showed that a 6-bromo-4-chloro substituted derivative displayed notable antioxidative capacity in the FRAP assay. nih.gov However, the addition of halogen atoms does not universally lead to an increase in all biological activities. In some instances, the presence of bromide at position 6 and chloride at position 4 on a coumarin-benzazole hybrid did not reveal any notable enhancement of certain antioxidant parameters. nih.gov
The following table summarizes the influence of halogen substituents on the bioactivity of selected coumarin derivatives.
| Compound/Substituent | Position(s) | Observed Bioactivity | Reference |
| Chlorine | C-6 | Improved DPPH and superoxide scavenging activity | nih.gov |
| Bromine | --- | Enhanced antioxidant and anti-inflammatory activity | researchgate.net |
| 3-acetyl-6-bromo-2H-chromen-2-one | C-6 (Br) | Potent antioxidant activity | researchgate.net |
| 6-bromo-4-chloro substitution | C-6 (Br), C-4 (Cl) | Good antioxidative capacity (FRAP assay) | nih.gov |
Impact of Modifications at C-3 and C-4 Positions on Pharmacological Profiles
Modifications at the C-3 and C-4 positions of the coumarin scaffold are crucial in defining the pharmacological profiles of its derivatives. These positions are frequently targeted for introducing a wide variety of substituents, ranging from simple functional groups to complex heterocyclic rings, to modulate biological activity. mdpi.comnih.gov
Derivatives substituted at the C-3 and C-4 positions are often associated with anti-inflammatory activity. mdpi.comnih.gov For instance, if an aromatic group is directly attached to the C-3 position of the coumarin nucleus, the molecule tends to exhibit anti-inflammatory properties. nih.gov The introduction of a carboxyl group at the C-3 position makes the coumarin ring a good Michael acceptor and facilitates various functionalizations. ias.ac.in
At the C-4 position, the introduction of a hydrophobic, electron-withdrawing group can enhance the inhibitory capacity against certain targets. nih.gov A study on Mcl-1 inhibitors showed that 4-trifluoromethyl-6,7-dihydroxycoumarin was the most potent compound, indicating the beneficial effect of a trifluoromethyl group at this position. nih.gov Conversely, a hydrophilic group at the C-4 position was found to be detrimental to the inhibitory potency. nih.gov C-4 substituted coumarins have been extensively explored for their anticancer activities. researchgate.net
The table below illustrates the impact of modifications at the C-3 and C-4 positions on the pharmacological profiles of coumarin derivatives.
| Position | Substituent Type | Resulting Pharmacological Profile | Reference |
| C-3 | Aromatic group | Anti-inflammatory activity | nih.gov |
| C-3 | Carboxyl group | Facilitates further functionalization | ias.ac.in |
| C-4 | Hydrophobic, electron-withdrawing group (e.g., -CF3) | Enhanced Mcl-1 inhibitory activity | nih.gov |
| C-4 | Hydrophilic group | Decreased Mcl-1 inhibitory activity | nih.gov |
| C-3, C-4 | Various substituents | Often associated with anti-inflammatory and anticancer activities | mdpi.comnih.govresearchgate.net |
Role of Substituents at C-6 and C-8 in Enhancing Specific Activities
The presence of a bromine atom at the C-6 position has been linked to potent antioxidant activity. For example, 3-acetyl-6-bromo-2H-chromen-2-one was among the most active compounds in an antioxidant screening. researchgate.net Similarly, a 6-chloro substituent has been shown to be beneficial for antioxidant capacity. nih.gov The substitution of an electron-withdrawing group at the C-6 position of a chromone (B188151) (a related scaffold) has been noted to enhance radical scavenging activity. bio-conferences.org
Substitutions at the C-8 position can also modulate bioactivity. In some coumarin series, hydroxyl groups at positions C-7 and C-8 are important for certain inhibitory activities. mdpi.com The presence of two electron-donating amino groups at positions C-6 and C-8, however, was found to dramatically decrease antioxidant effect in one study. nih.gov
The following table highlights the role of substituents at the C-6 and C-8 positions.
| Position | Substituent | Effect on Bioactivity | Reference |
| C-6 | Bromine | Potent antioxidant activity | researchgate.net |
| C-6 | Chlorine | Improved antioxidant activity | nih.gov |
| C-6 | Electron-withdrawing group | Enhanced radical scavenging (in chromones) | bio-conferences.org |
| C-6, C-8 | Amino groups | Decreased antioxidant activity | nih.gov |
| C-8 | Hydroxyl group (with C-7 -OH) | Important for some inhibitory activities | mdpi.com |
Conformation and Stereochemical Effects on Biological Response
The three-dimensional arrangement of atoms and the stereochemistry of coumarin derivatives can have a profound impact on their biological response. The conformation of the molecule and the presence of chiral centers can dictate how it interacts with specific binding sites on biological macromolecules.
The introduction of bulky cycloalkyl groups at the C-3 position of coumarin-3-carboxylic acid esters has been shown to influence their solid-state architecture, which is determined by weak C-H…O hydrogen bonds. mdpi.com Such conformational constraints can affect the molecule's ability to adopt the optimal geometry for binding to a biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.net These models are valuable for predicting the activity of new derivatives and for understanding the key structural features required for a specific biological response. tandfonline.comnih.gov
Several QSAR studies have been conducted on coumarin derivatives to elucidate the structural requirements for various activities, such as antioxidant and anticancer effects. researchgate.nettandfonline.com These models often employ descriptors that quantify different aspects of the molecular structure, such as electronic properties, lipophilicity, and steric features. tandfonline.comnih.gov
For antioxidant coumarin derivatives, QSAR models have revealed that complexity, the ability to donate hydrogen bonds, and lipophilic character are important parameters for describing their activity. nih.gov In one study, a robust two-descriptor QSAR model was developed and used to predict the antioxidant activity of newly designed coumarin derivatives. nih.gov
In the context of anticancer activity, 2D-QSAR models for coumarin derivatives as cyclin-dependent kinase (CDK) inhibitors have been developed. researchgate.net One such model indicated that the inhibitory activity is strongly related to the dipole moment and the number of hydrogen bond donors. researchgate.net For Mcl-1 inhibitors, 3D-QSAR analysis has provided insights into the relationships between the inhibitory effects and the steric and electrostatic properties of the coumarins. nih.gov
These QSAR modeling approaches, while not specific to 6,8-Dibromo-4-chlorocoumarin, provide a framework for understanding how the physicochemical properties of this compound and its derivatives would likely influence their biological activity.
The table below summarizes some QSAR modeling approaches for coumarin derivatives.
| Activity Studied | Key Descriptors/Findings | Reference |
| Antioxidant | Complexity, H-bond donor capacity, lipophilicity | nih.gov |
| Anticancer (CDK inhibition) | Dipole moment, number of hydrogen bond donors | researchgate.net |
| Mcl-1 Inhibition | Steric and electrostatic properties | nih.gov |
| Antioxidant | Use of multiple linear regression (MLR) models | tandfonline.comnih.gov |
Applications of 6,8 Dibromo 4 Chlorocoumarin in Chemical and Biological Research Excluding Clinical
Use as Synthetic Intermediates for Advanced Organic Molecules
The reactivity of the C-4 chloro and the C-6/C-8 bromo positions on the coumarin (B35378) nucleus makes 6,8-dibromo-4-chlorocoumarin a versatile building block for the synthesis of more complex organic molecules. The 4-chloro substituent is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.
The general reactivity of the coumarin core, particularly at the C-3 and C-4 positions of the pyranone ring, has been extensively studied. frontiersin.org The 4-chloro position in compounds like 4-chloro-3-formylcoumarin is known to undergo facile substitution with various nucleophiles. ekb.eg For instance, reactions with amines, thiols, and other nucleophiles can lead to a diverse range of 4-substituted coumarin derivatives. researchgate.net This reactivity is crucial for molecular hybridization strategies, where the coumarin scaffold is combined with other pharmacophores to create novel compounds with enhanced biological activities. nih.govnih.gov
The bromine atoms at the C-6 and C-8 positions are less reactive towards nucleophilic aromatic substitution but can participate in cross-coupling reactions, such as Suzuki or Stille couplings. These reactions, often catalyzed by palladium complexes, enable the formation of carbon-carbon bonds, linking the coumarin core to other aromatic or aliphatic moieties. google.com This approach allows for the synthesis of π-extended coumarin systems with tailored electronic and photophysical properties. frontiersin.org
The synthesis of various coumarin derivatives often involves classical methods like the Pechmann condensation, Knoevenagel condensation, and Wittig reaction. nih.gov However, the functionalization of a pre-formed coumarin ring, such as 6,8-dibromo-4-chlorocoumarin, offers a more direct route to specific derivatives. The regioselective halogenation of coumarins is a key strategy for producing such versatile intermediates. thieme.de
Table 1: Reactivity of Halogenated Coumarins
| Position | Halogen | Typical Reactions | Potential Products |
| C-4 | Chlorine | Nucleophilic Substitution | 4-amino, 4-alkoxy, 4-thioether coumarin derivatives |
| C-6, C-8 | Bromine | Cross-Coupling Reactions (e.g., Suzuki, Stille) | 6,8-diaryl or 6,8-dialkyl coumarin derivatives |
Probes for Mechanistic Biological Investigations
While specific studies employing 6,8-dibromo-4-chlorocoumarin as a biological probe are not extensively documented, the inherent properties of the coumarin scaffold suggest its potential in this area. Coumarins are well-known for their fluorescent properties, which are often sensitive to the local environment, making them excellent candidates for fluorescent probes. nih.gov
The fluorescence of coumarin derivatives can be modulated by the substituents on the ring system. mdpi.com The introduction of heavy atoms like bromine can influence the photophysical properties, potentially leading to probes with unique characteristics. For instance, the fluorescence of some coumarin derivatives can be turned on or off upon interaction with specific metal cations or through processes like C=N isomerization, offering a mechanism for sensing. acs.org
Furthermore, the reactive 4-chloro group can be utilized to covalently label biomolecules, such as proteins or enzymes. This would allow for the study of their localization, trafficking, and interactions within a cellular context. The coumarin moiety would act as a fluorescent reporter, enabling visualization through fluorescence microscopy. The design of such probes often involves linking the coumarin fluorophore to a specific recognition motif that directs it to the target of interest.
The general principle of using coumarins as fluorescent probes is well-established. nih.gov They have been employed to study heterogeneous systems like micelles and polymers due to the sensitivity of their fluorescence to polarity and microviscosity. nih.gov This sensitivity could be exploited in mechanistic studies to probe the microenvironment of enzyme active sites or biological membranes.
Development of Lead Compounds for In Vitro Biological Screening
Halogenated coumarins are a class of compounds that have garnered significant interest in the development of new therapeutic agents. The introduction of halogens can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and interact with biological targets. nih.gov
A study on the antiproliferative effects of a series of 6- and 6,8-halocoumarin derivatives revealed that compounds like 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile exhibited significant cytotoxic effects against thyroid cancer-derived cells. nih.gov This suggests that the 6,8-dibromo substitution pattern is a promising feature for the design of potential anticancer agents. The mechanism of action for some of these compounds was found to involve the induction of apoptosis and the modulation of reactive oxygen species (ROS) levels. nih.gov
The coumarin scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov Coumarin derivatives have been investigated for a wide range of in vitro biological activities, including antimicrobial, nih.govnih.gov anticancer, nih.govrsc.org and enzyme inhibitory activities. nih.gov For example, certain 4-substituted coumarin derivatives have been identified as novel acetylcholinesterase inhibitors, which are of interest for the development of therapeutics for Alzheimer's disease. nih.gov
The process of developing lead compounds often involves the synthesis of a library of related structures and screening them for a specific biological activity. The versatile chemistry of 6,8-dibromo-4-chlorocoumarin makes it an ideal starting material for the creation of such a library, where the substituents at the 4-, 6-, and 8-positions can be systematically varied to explore the structure-activity relationships.
Table 2: Reported In Vitro Biological Activities of Halogenated Coumarin Derivatives
| Compound Class | Biological Activity | Target/Cell Line | Reference |
| 6,8-Dihalogenated Coumarins | Antiproliferative | TPC-1 (Thyroid Cancer Cells) | nih.gov |
| 6-Bromoindole Derivatives | Antimicrobial | Staphylococcus aureus, Escherichia coli | nih.gov |
| 8-Ethoxycoumarin Derivatives | Antimicrobial | Gram-positive and Gram-negative bacteria | nih.gov |
| 4-Substituted Coumarins | Acetylcholinesterase Inhibition | Electrophorus electricus acetylcholinesterase | nih.gov |
Photophysical and Photochemical Applications (e.g., as fluorescent labels or photostable compounds)
Coumarins are renowned for their fluorescent properties, typically emitting in the blue-green region of the visible spectrum. thermofisher.com These properties are highly dependent on the substitution pattern of the coumarin ring. The introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission maxima, as well as the quantum yield of fluorescence. mdpi.com
The photostability of coumarins is another important consideration for their application as fluorescent labels or in other photochemical contexts. rsc.org The presence of certain substituents can enhance photostability, making the dyes more robust for long-term imaging experiments. researchgate.net The photochemical reactivity of coumarins, such as their ability to undergo [2+2] cycloaddition reactions upon UV irradiation, is a key feature in the development of photoresponsive materials. nih.gov
Coumarin derivatives are used as fluorescent labels for biomolecules and as substrates for detecting enzymatic activity. thermofisher.com The 4-chloro group of 6,8-dibromo-4-chlorocoumarin could be displaced by a nucleophilic group on a target molecule, thereby covalently attaching the fluorescent coumarin tag.
Materials Science Applications
The coumarin moiety has been incorporated into polymers to create functional materials with interesting properties. rsc.orggoogle.com The ability of coumarins to undergo reversible photodimerization upon irradiation with UV light is a particularly useful feature. nih.gov This [2πs + 2πs] cycloaddition reaction can be used to crosslink polymers, leading to the formation of photoresponsive materials that can be used in applications such as self-healing materials, shape-memory polymers, and for the controlled release of small molecules. nih.govgoogle.com
The 6,8-dibromo-4-chlorocoumarin molecule possesses multiple sites for polymerization or for grafting onto polymer backbones. The 4-chloro position can be used as an anchoring point, while the bromo groups could potentially be converted to other functional groups suitable for polymerization. The incorporation of the coumarin unit into polymers can also impart desirable photoluminescent properties to the material. For instance, coumarin-containing polymers have been investigated for use in electroluminescent devices. scite.ai
The development of new monomers based on functionalized coumarins is an active area of research. rsc.org The specific substitution pattern of 6,8-dibromo-4-chlorocoumarin could lead to polymers with unique thermal, mechanical, or optical properties.
Future Research Directions and Unresolved Challenges
Development of Novel and Green Synthetic Routes
The synthesis of functionalized coumarins is a well-established field, but the development of environmentally benign and efficient methods for producing polysubstituted derivatives like 6,8-dibromo-4-chlorocoumarin remains a critical challenge.
Current Challenges and Future Directions:
Harsh Reagents and Conditions: Traditional syntheses of coumarins often involve harsh conditions and the use of toxic reagents and solvents. ijcce.ac.ir For instance, the Pechmann condensation, a classic route, frequently employs strong acid catalysts like sulfuric acid, leading to acidic waste and corrosion issues. nih.govresearchgate.net
Green Alternatives: Future research should focus on adopting green chemistry principles. eurekaselect.com This includes the use of recyclable catalysts, such as ionic liquids or solid-supported acids, which have shown promise in other coumarin (B35378) syntheses. rsc.orgresearchgate.net Exploring solvent-free reaction conditions, microwave-assisted synthesis, and ultrasound irradiation are other promising avenues that can reduce energy consumption and waste generation. jetir.org
| Green Synthesis Approach | Potential Advantages for 6,8-Dibromo-4-chlorocoumarin Synthesis | References |
| Ionic Liquid Catalysis | Recyclable, potentially milder reaction conditions, improved yields. | rsc.orgresearchgate.net |
| Solvent-Free Synthesis | Reduced solvent waste, lower environmental impact, often simpler work-up. | ijcce.ac.irjetir.org |
| Microwave/Ultrasound-Assisted | Faster reaction times, increased energy efficiency, potentially higher yields. | jetir.org |
| Flow Chemistry | Enhanced safety, scalability, and process control, which is crucial for potentially hazardous halogenation reactions. | researchgate.net |
Deeper Elucidation of Reaction Mechanisms
A thorough understanding of the reaction mechanisms involved in both the synthesis and reactivity of 6,8-dibromo-4-chlorocoumarin is crucial for optimizing existing protocols and designing new transformations.
Unresolved Questions:
Domino Reactions: The synthesis could potentially proceed through a domino reaction pathway. Investigating the sequential steps, such as benzannulation and lactonization, could provide insights for controlling the reaction outcome. nih.gov
C-H Functionalization: Recent advances in C-H functionalization offer a powerful tool for decorating the coumarin scaffold. nih.gov Mechanistic studies, including the use of techniques like time-resolved infrared spectroscopy, could elucidate the transient intermediates in such reactions, enabling more rational catalyst and reaction design. whiterose.ac.uk
Reactivity of the C-Cl Bond: The chlorine atom at the 4-position is a key functional handle. Future studies should systematically investigate its reactivity with various nucleophiles. The instability of some resulting fused heterocyclic systems, as seen with related compounds, highlights the need for a deeper mechanistic understanding to predict product stability and guide synthetic efforts. nih.gov
Advanced Computational Modeling for Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a powerful, non-empirical approach to predict the physicochemical and photophysical properties of 6,8-dibromo-4-chlorocoumarin before undertaking extensive experimental work.
Future Research Focus:
Property Prediction: DFT calculations can be employed to predict key parameters such as electronic structure, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential. nih.gov These calculations can help in understanding the molecule's reactivity and potential for intermolecular interactions.
Optical Properties: TD-DFT studies are essential for predicting optical properties, including absorption and emission spectra. rsc.orgrsc.org This is particularly relevant for exploring applications in fluorescent probes or dye-sensitized solar cells. By modeling how the specific substitution pattern of 6,8-dibromo-4-chlorocoumarin influences intramolecular charge transfer (ICT), researchers can predict properties like Stokes shifts. rsc.org
Structure-Activity Relationships: Computational models can help establish quantitative structure-activity relationships (QSAR). By calculating various electronic and steric descriptors for a series of related halogenated coumarins, it may be possible to build models that predict their biological activity, guiding the synthesis of more potent analogues.
| Computational Method | Predicted Property | Potential Application | References |
| DFT | HOMO-LUMO gap, electrophilicity index, molecular electrostatic potential. | Predicting reactivity, stability, and intermolecular binding sites. | nih.gov |
| TD-DFT | Absorption/emission spectra, Stokes shift, intramolecular charge transfer (ICT). | Design of fluorescent probes, dyes, and optical materials. | rsc.orgrsc.org |
| QSAR Modeling | Correlation of structural descriptors with biological activity. | Rational design of new therapeutic agents. |
Identification of Novel Molecular and Cellular Targets for Biological Activities
While coumarins as a class are known for a wide range of biological activities, the specific molecular and cellular targets of 6,8-dibromo-4-chlorocoumarin are largely unknown. nih.govnih.gov Identifying these targets is a critical step toward understanding its mechanism of action and potential therapeutic applications.
Key Research Objectives:
Broad-Spectrum Screening: The compound should be screened against a diverse panel of biological targets, including enzymes (e.g., kinases, proteases, cyclooxygenases), receptors, and DNA/RNA structures. researchgate.netnih.gov Halogenated marine natural products, for instance, have shown a wide array of activities, suggesting that halogenation can significantly influence target specificity. mdpi.com
Mechanism of Action Studies: For any identified "hit," subsequent studies are needed to elucidate the precise mechanism of action. This could involve techniques like Annexin V-PI staining to detect apoptosis, JC-1 assays for mitochondrial membrane potential, and specific enzyme inhibition assays. nih.gov
Target-Based Drug Design: The unique substitution pattern of 6,8-dibromo-4-chlorocoumarin facilitates various non-covalent interactions, such as hydrogen bonding, π-stacking, and hydrophobic interactions, which are crucial for binding to biological targets. researchgate.net Once a primary target is identified, the structure can be computationally docked and further modified to enhance binding affinity and selectivity.
Exploration of New Application Avenues in Chemical Biology
The unique structure of 6,8-dibromo-4-chlorocoumarin makes it a candidate for development into a specialized tool for chemical biology.
Potential Future Applications:
Fluorescent Probes: The coumarin scaffold is a well-known fluorophore. rsc.org The heavy bromine atoms and the chlorine atom will likely modulate its photophysical properties. Future work could focus on developing this molecule into a fluorescent probe for detecting specific analytes, ions, or changes in the cellular microenvironment (e.g., polarity). rsc.org
Covalent Probes: The reactive 4-chloro position could be exploited to design covalent inhibitors or activity-based probes. By reacting with a nucleophilic residue (like cysteine) in the active site of a target protein, the coumarin could form an irreversible bond, allowing for target identification and validation.
Bioorthogonal Chemistry: The functional groups on the molecule could potentially be used in bioorthogonal reactions, enabling the labeling and tracking of biomolecules in living systems.
Addressing Synthetic Scalability and Purity for Research Applications
For 6,8-dibromo-4-chlorocoumarin to be widely adopted as a research tool or a lead compound for drug discovery, challenges related to its synthesis on a larger scale and its purification must be addressed.
Unresolved Challenges:
Scalability: Many modern synthetic methods that work well on a milligram scale fail to provide the same efficiency and yield when scaled up. researchgate.net Future research must focus on developing robust synthetic protocols that are amenable to gram-scale production without compromising yield or purity. The use of flow chemistry systems could be a key enabling technology in this regard. researchgate.net
Purification: The presence of multiple halogen atoms can lead to the formation of regioisomers and other impurities that are difficult to separate using standard chromatographic techniques. Developing efficient purification protocols, potentially involving specialized chromatography or crystallization methods, is essential to obtain the high-purity material required for biological and clinical studies. nih.gov The insolubility of some intermediates or final products in common solvents can also present a significant challenge. nih.gov
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for determining the crystal structure of 6,8-Dibromo-4-chlorocoumarin?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Ensure crystals are grown under controlled conditions (e.g., slow evaporation from a solvent like dichloromethane or DMSO). Heavy atoms like bromine enhance anomalous scattering, aiding phasing. For structural validation, compare bond lengths and angles with similar coumarin derivatives, such as 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde .
Q. How can regioselective bromination be achieved during the synthesis of 6,8-Dibromo-4-chlorocoumarin?
- Methodological Answer : Bromination at the 6- and 8-positions requires careful control of reaction conditions. Use a brominating agent (e.g., N-bromosuccinimide, NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize over-bromination. Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired regioisomer .
Q. What purification techniques are optimal for isolating 6,8-Dibromo-4-chlorocoumarin post-synthesis?
- Methodological Answer : Combine recrystallization (using ethanol/water mixtures) with flash chromatography (silica gel, chloroform/methanol eluent). For trace halogenated impurities, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase. Confirm purity via melting point analysis and NMR spectroscopy (e.g., absence of extraneous peaks in H NMR) .
Advanced Research Questions
Q. How do the bromine and chlorine substituents influence the fluorescence properties of 6,8-Dibromo-4-chlorocoumarin?
- Methodological Answer : Perform UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane, ethanol). Compare emission maxima () and quantum yields () with unsubstituted coumarin. Bromine’s heavy-atom effect may induce intersystem crossing, reducing fluorescence intensity, while chlorine enhances electron-withdrawing effects, shifting . Time-resolved fluorescence decay assays can quantify excited-state lifetimes .
Q. What computational methods are suitable for predicting the reactivity of 6,8-Dibromo-4-chlorocoumarin in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electrophilic centers. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. Validate predictions experimentally via kinetic studies with nucleophiles (e.g., thiols or amines) under varying pH conditions .
Q. How does the crystal packing of 6,8-Dibromo-4-chlorocoumarin affect its thermal stability?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Correlate thermal stability with intermolecular interactions (e.g., halogen-halogen or π-π stacking) observed in SC-XRD data. Compare with analogs lacking bromine/chlorine substituents to isolate substituent effects .
Q. What strategies mitigate toxicity risks when handling 6,8-Dibromo-4-chlorocoumarin in biological assays?
- Methodological Answer : Implement strict personal protective equipment (PPE) protocols (gloves, lab coats, fume hoods). Test cytotoxicity in vitro using cell viability assays (e.g., MTT or resazurin) at concentrations ≤10 µM. For in vivo studies, conduct acute toxicity profiling in rodent models (OECD Guideline 423) and monitor hepatic/kidney biomarkers post-exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
